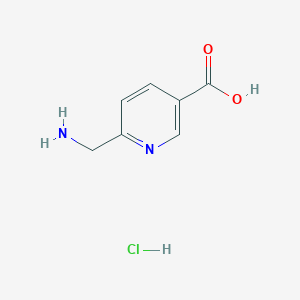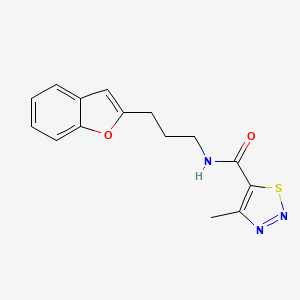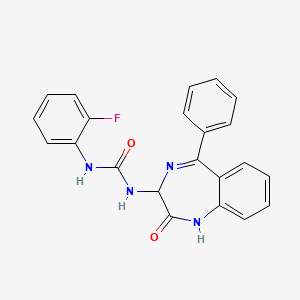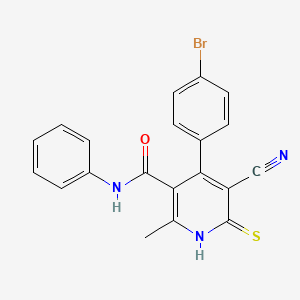
N-(2-((4-(dimetilamino)-6-metilpirimidin-2-il)amino)etil)-4-metil-2-feniltiazol-5-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide is an intriguing chemical compound, known for its diverse applications and unique structure. This article provides a detailed analysis of its preparation methods, chemical reactions, scientific applications, mechanism of action, and a comparison with similar compounds.
Aplicaciones Científicas De Investigación
This compound has wide-ranging applications in various scientific fields:
Chemistry: Used as an intermediate in organic synthesis and for studying reaction mechanisms.
Biology: Employed in biochemical assays to understand cellular processes and enzyme interactions.
Medicine: Investigated for potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: This compound can be synthesized through a multistep organic synthesis process. The synthesis often involves the coupling of a pyrimidine derivative with a thiazole moiety via an amide linkage. Common reagents may include dimethylamine, methylpyrimidine, and various thiazole derivatives. Specific conditions like temperature, solvent choice, and pH are crucial for optimizing yield and purity.
Industrial Production Methods: Industrial production methods involve large-scale reactions, often in batch or continuous flow reactors. These methods aim to maximize efficiency while maintaining stringent quality control. Catalysts, high-pressure conditions, and advanced purification techniques such as chromatography or crystallization are often employed.
Análisis De Reacciones Químicas
Types of Reactions: N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide can undergo a variety of chemical reactions:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide, leading to the formation of sulfoxide or sulfone derivatives.
Reduction: Reduction using agents like lithium aluminum hydride can yield amine derivatives.
Substitution: Nucleophilic or electrophilic substitutions can occur, especially at the dimethylamino and phenylthiazole sites.
Common Reagents and Conditions: Reagents such as bromine, iodine, and various metal catalysts are frequently used. Reaction conditions like solvent type (e.g., dichloromethane, ethanol) and temperature control are essential to guide the desired reaction pathway.
Major Products: Depending on the reaction, major products include oxidized, reduced, or substituted derivatives of the original compound.
Mecanismo De Acción
N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide exerts its effects through specific molecular interactions. It often targets cellular enzymes and receptors, influencing biochemical pathways. For instance, it may inhibit key enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects.
Comparación Con Compuestos Similares
N-(2-((4-amino-6-methylpyrimidin-2-yl)amino)ethyl)-2-phenylthiazole-5-carboxamide
N-(2-((4-chloro-6-methylpyrimidin-2-yl)amino)ethyl)-4-methylthiazole-5-carboxamide
N-(2-((4-dimethylamino-6-methylpyrimidin-2-yl)amino)ethyl)-4-methylthiazole-2-carboxamide
These comparisons highlight the distinct features and potential advantages of N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide.
Propiedades
IUPAC Name |
N-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6OS/c1-13-12-16(26(3)4)25-20(23-13)22-11-10-21-18(27)17-14(2)24-19(28-17)15-8-6-5-7-9-15/h5-9,12H,10-11H2,1-4H3,(H,21,27)(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCOIWRYCRERPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCNC(=O)C2=C(N=C(S2)C3=CC=CC=C3)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2548883.png)
![2-Bromo-5-methoxy-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide](/img/structure/B2548885.png)

![1-(3-methoxypropyl)-9-methyl-2-(piperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2548891.png)

![3-{[2-(4-Methoxyphenyl)-2-oxoethyl]carbamoyl}propanoic acid](/img/structure/B2548893.png)
![N-[2-(1H-imidazol-1-yl)quinolin-8-yl]-4-phenyloxane-4-carboxamide](/img/structure/B2548894.png)

![Tert-butyl 1-[2-(methylamino)acetyl]piperidine-3-carboxylate](/img/structure/B2548897.png)



![N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]thiophene-2-sulfonamide](/img/structure/B2548904.png)
![[4-(1H-1,3-benzodiazol-2-yl)phenyl]methanamine](/img/structure/B2548905.png)
